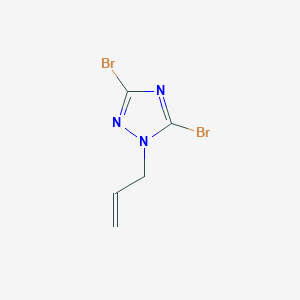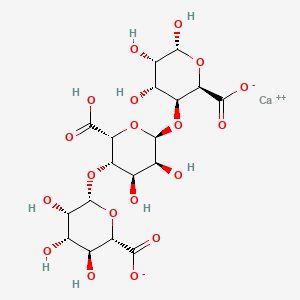
1-Allyl-3,5-dibromo-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1H-1,2,4-triazoles, including 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, can be achieved through various methods . One efficient method involves the use of hydrazines and formamide under microwave irradiation in the absence of a catalyst . This process shows excellent functional-group tolerance . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis
The molecular formula of this compound is C5H5Br2N3 . The structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Synthesis and Applications in Material Chemistry
"1-Allyl-3,5-dibromo-1H-1,2,4-triazole" serves as a pivotal compound in the synthesis of N-heterocyclic compounds, which are celebrated for their extensive applications across medicinal chemistry, bio-conjugation, and materials chemistry. These compounds stand out due to their high biological activity, low toxicity, and their systemic nature. The synthesis of 3,5-Dibromo-4H-1,2,4-triazole and its derivatives, such as 3,5-dibromo-4-amino-1,2,4-triazole, through the reaction with hydroxylamine-O-sulphonic acid in alkaline conditions, showcases their potential as functional materials. The structural confirmation through various analytical methods, including 1H-NMR, 13C-NMR, and XRD, underscores the compound's versatility in the development of innovative materials (Yu et al., 2014).
Antimicrobial and Antifungal Properties
Research also highlights the antimicrobial and antifungal capabilities of derivatives of "this compound." For instance, 4-allyl/amino-5-aryl-1,2,4-triazoles have been synthesized and tested against a variety of bacterial and fungal strains, including Escherichia coli, Bacillus subtilis, and Candida albicans, demonstrating significant biological activity. This opens avenues for the development of new antimicrobial and antifungal agents, highlighting the compound's importance in pharmaceutical applications (Colanceska-Ragenovic et al., 2001).
Catalyst in Organic Synthesis
Further, "this compound" has been utilized as a precursor in the regiospecific synthesis of 2-allyl-1,2,3-triazoles through palladium-catalyzed 1,3-dipolar cycloaddition. This process highlights the compound's role as a versatile reagent in organic synthesis, enabling the preparation of structurally diverse triazoles with potential applications in medicinal chemistry and as building blocks in organic synthesis (Kamijo et al., 2002).
Development of New Chemical Entities
The compound's derivatives have also been explored for their potential in the development of new drugs, showcasing a wide range of biological activities. Studies have documented the synthesis and evaluation of novel triazoles with applications as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. This underscores the importance of "this compound" and its derivatives in the discovery and development of new therapeutic agents, reflecting its broad utility in pharmaceutical research (Ferreira et al., 2013).
properties
IUPAC Name |
3,5-dibromo-1-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURQZLPPUWYGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)











